molecular formula C6H13NO3 B14127489 2-Hydroxymethyl-piperidine-3,4-diol

2-Hydroxymethyl-piperidine-3,4-diol

Cat. No.: B14127489
M. Wt: 147.17 g/mol
InChI Key: YZNNBIPIQWYLDM-QYRBDRAASA-N
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Description

Fagomine is an iminosugar, specifically an iminocyclitol, first isolated from the seeds of buckwheat (Fagopyrum esculentum Moench). It is also found in other plant sources such as mulberry leaves and gogi roots. Iminosugars are carbohydrate analogues where the endocyclic oxygen is replaced by nitrogen, and they have spatial configurations of hydroxyl groups similar to sugars like glucose and galactose. Fagomine has gained attention for its potential health benefits, including reducing the risk of developing insulin resistance, becoming overweight, and suffering from an excess of potentially pathogenic bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fagomine can be synthesized through various methods. One approach involves the use of fructose-6-phosphate aldolase, an enzyme that catalyzes the formation of carbon-carbon bonds. This enzyme can be immobilized on different supports such as magnetic nanoparticle clusters, cobalt-chelated agarose, and amino-functionalized agarose to improve its stability and reusability . Another method involves the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride, followed by dehydration to functionalize the iminosugar substrate .

Industrial Production Methods: Industrial production of fagomine involves the use of advanced biocatalytic processes. These processes often employ immobilized enzymes to enhance the yield and operational stability of the reactions. For instance, glyoxal-agarose immobilized fructose-6-phosphate aldolase has been shown to be highly effective for the synthesis of fagomine precursors, achieving high reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Fagomine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by enzymes or chemical reagents.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of fagomine include lithium triethylborohydride for reduction reactions and various immobilized enzymes for catalyzing carbon-carbon bond formation . The conditions for these reactions typically involve controlled temperatures and pH levels to optimize enzyme activity and stability.

Major Products: The major products formed from these reactions include various derivatives of fagomine, such as 3-epi-fagomine and 3,4-di-epi-fagomine. These derivatives have been shown to possess similar biological activities and potential health benefits .

Scientific Research Applications

Fagomine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other biologically active compounds. In biology and medicine, fagomine has been studied for its potential to lower postprandial blood glucose levels and modulate bacterial adhesion in the gut. It has been shown to selectively agglutinate fimbriated Enterobacteriaceae such as Escherichia coli and Salmonella enterica, while promoting the adhesion of probiotic bacteria to the intestinal mucosa . This dual action makes fagomine a promising candidate for the development of functional foods and dietary supplements aimed at improving gut health and metabolic function .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,4R)-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6?/m1/s1

InChI Key

YZNNBIPIQWYLDM-QYRBDRAASA-N

Isomeric SMILES

C1CN[C@@H](C([C@@H]1O)O)CO

Canonical SMILES

C1CNC(C(C1O)O)CO

Origin of Product

United States

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